molecular formula C6H10ClNO2 B14619757 3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one CAS No. 58629-03-1

3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B14619757
CAS No.: 58629-03-1
M. Wt: 163.60 g/mol
InChI Key: PUURTKAUMQUJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one is an organic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with chloro, ethyl, and methyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2-methylpropanoic acid with ethylamine, followed by cyclization using a dehydrating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of oxazolidinone derivatives with higher oxidation states.

    Reduction: Formation of reduced oxazolidinone derivatives.

Scientific Research Applications

3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing antibacterial agents.

    Organic Synthesis: Employed as a chiral auxiliary in stereoselective transformations.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the translation process, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-methyl-1,3-oxazolidin-2-one
  • 3-Chloro-2-methyl-1-propene
  • 5-[(4-chloro-3-methylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one

Uniqueness

3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethyl and methyl groups contribute to its steric and electronic characteristics, making it a valuable compound in various applications.

Properties

CAS No.

58629-03-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

3-chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H10ClNO2/c1-3-6(2)4-10-5(9)8(6)7/h3-4H2,1-2H3

InChI Key

PUURTKAUMQUJAC-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.